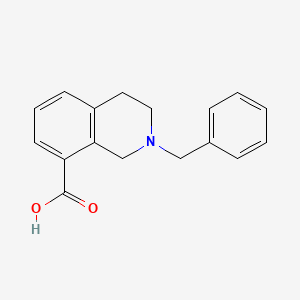

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-17(20)15-8-4-7-14-9-10-18(12-16(14)15)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQLZRGVJWNFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2C(=O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653338 | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-29-3 | |

| Record name | 1,2,3,4-Tetrahydro-2-(phenylmethyl)-8-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Foreword: The Strategic Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates during late-stage development due to poor pharmacokinetic profiles represents a significant financial and scientific burden. At the heart of a molecule's in vivo fate—its absorption, distribution, metabolism, excretion, and toxicity (ADMET)—lie its fundamental physicochemical properties.[1][2] These characteristics, including solubility, lipophilicity, and ionization state, govern how a compound interacts with the complex biological milieu of the human body.[3][4]

This guide focuses on this compound, a molecule belonging to the tetrahydroisoquinoline class. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents.[5] While specific experimental data for the 8-carboxylic acid isomer is not extensively documented in public literature, this document serves as a comprehensive framework for its characterization. As Senior Application Scientists, our goal is not merely to present data but to provide a robust, logic-driven approach to generating and interpreting it. We will detail the gold-standard methodologies required to build a complete physicochemical profile, explaining the causal reasoning behind each experimental choice. This approach ensures that the resulting data is not only accurate but also actionable for researchers, scientists, and drug development professionals.

Molecular Identity and Core Properties

A thorough understanding begins with the molecule's fundamental identity. This compound is a structurally complex molecule featuring a tertiary amine, a carboxylic acid, and two aromatic rings. These functional groups are expected to dominate its physicochemical behavior.

Chemical Structure:

The table below summarizes the core identifiers and computationally predicted properties. It is imperative to note that predicted values serve as a starting point for experimental design, not a replacement for empirical measurement.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₂ | (Calculated) |

| Molecular Weight | 267.32 g/mol | (Calculated) |

| CAS Number | Not available | - |

| Predicted logP | ~2.5 - 3.5 | (Algorithmic Estimation) |

| Predicted pKa (Acidic) | ~4.0 - 5.0 | (Carboxylic Acid Moiety)[6] |

| Predicted pKa (Basic) | ~8.5 - 9.5 | (Tertiary Amine Moiety)[6] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[7] Poor solubility is a leading cause of failure for oral drug candidates. We will describe the gold-standard thermodynamic shake-flask method for its determination.

Rationale for Method Selection

The shake-flask method (OECD Guideline 105) is considered the "gold standard" because it measures thermodynamic solubility, representing the true equilibrium saturation point of the compound in a given medium. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous precipitated states, especially when using DMSO stock solutions. For definitive characterization, thermodynamic solubility is paramount.

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffered solutions at physiologically relevant pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

-

Causality: Testing at multiple pH values is crucial for an ionizable compound. The carboxylic acid will be protonated and less soluble at low pH, while the amine will be protonated. At high pH, the carboxylic acid will be deprotonated (ionized) and more soluble.

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a prolonged period (24-72 hours) to ensure equilibrium is reached.

-

Causality: Equilibrium is reached when the rate of dissolution equals the rate of precipitation. Shorter incubation times risk underestimating the true thermodynamic solubility.

-

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the compound concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.

-

Self-Validation: The use of a validated, specific HPLC method ensures that the measured concentration corresponds only to the parent compound, avoiding interference from potential degradants or impurities.

-

Workflow Visualization

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Lipophilicity: Balancing Permeability and 'Off-Target' Effects

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword. It is essential for membrane permeability and target binding but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased risk of toxicity.[7][8] It is most commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH.

Rationale for Method Selection

The shake-flask method using n-octanol and a buffered aqueous phase is the traditional and most reliable method for determining logP/D values. It directly measures the partitioning of the compound between two immiscible phases, providing a result with clear physical meaning. While chromatographic methods exist for high-throughput screening, the shake-flask method remains the standard for definitive characterization.

Experimental Protocol: Shake-Flask logD₇.₄ Determination

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously and allowing the phases to separate.

-

Causality: Pre-saturation of both phases is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

-

Partitioning: Add a known amount of the compound (from a stock solution in a minimal amount of solvent like acetonitrile) to a vial containing a defined volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 2 mL of each).

-

Equilibration: Cap the vial and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and octanol layers.

-

Quantification: Determine the concentration of the compound in both the aqueous phase (C_aq) and the octanol phase (C_oct) using a validated HPLC-UV method.

-

Self-Validation: Quantifying the compound in both phases and performing a mass balance check (ensuring the total amount recovered equals the initial amount added) is a crucial validation step to confirm the accuracy of the measurement.

-

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀(C_oct / C_aq).

Workflow Visualization

Caption: Lipophilicity (logD) Determination via Shake-Flask Method.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For this compound, which has both an acidic (carboxylic acid) and a basic (tertiary amine) center, determining these two pKa values is essential.[9] The ionization state dictates solubility, permeability, receptor binding, and metabolic stability.

Rationale for Method Selection

Potentiometric titration is a highly accurate and reliable method for pKa determination, especially for compounds with good water solubility. It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the direct measurement of the pH at the half-equivalence points. For less soluble compounds, UV-metric or capillary electrophoresis methods can be employed.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh the compound and dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl) to a precise concentration. Water should be degassed and carbon-dioxide free to prevent interference from carbonic acid.

-

Causality: Maintaining a constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa measurement.

-

-

Titration (Acidic pKa): Start with the compound in its fully basic form (pH > 11). Titrate the solution with a standardized solution of HCl (e.g., 0.1 M), recording the pH with a calibrated electrode after each incremental addition of acid.

-

Titration (Basic pKa): Start with the compound in its fully acidic form (pH < 2). Titrate the solution with a standardized solution of KOH (e.g., 0.1 M), again recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve using specialized software that fits the data to the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the half-volume point between equivalence points.

Workflow Visualization

Caption: pKa Determination Workflow via Potentiometric Titration.

Conclusion

The successful progression of a drug candidate is inextricably linked to its physicochemical properties. For a molecule like this compound, a comprehensive understanding of its solubility, lipophilicity, and ionization state is not merely academic—it is a strategic necessity. While public data on this specific isomer is sparse, the experimental frameworks detailed in this guide provide a clear, robust, and scientifically rigorous path to its full characterization. By adhering to these gold-standard, self-validating protocols, researchers can generate the high-quality data needed to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.

References

- Verma, A., & Singh, A. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1475-1483.

-

Gombar, V. K., & Silver, I. S. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current computer-aided drug design, 14(4), 329-342. [Link]

-

Syngene International. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Syngene International Blog. [Link]

-

Fiveable Content Team. (2025, September). Physicochemical properties. Fiveable Medicinal Chemistry Study Guides. [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. LookChem Knowledge Base. [Link]

-

Henchoz, Y., Bard, B., Guillarme, D., Carrupt, P. A., Veuthey, J. L., & Martel, S. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and bioanalytical chemistry, 394(3), 707–729. [Link]

-

Pamuła, M., et al. (2022). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences, 23(19), 11385. [Link]

-

Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical research in toxicology, 29(10), 1537–1553. [Link]

-

Stoyanov, R. S., & Philipova, T. S. (2014). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 19(9), 13327-13342. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. What are the physicochemical properties of drug? [lookchem.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. mdpi.com [mdpi.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid: A Technical Guide for Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This technical guide delves into the prospective biological significance of a specific, yet under-explored derivative: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. While direct experimental data for this exact molecule is limited, this document synthesizes existing knowledge on closely related THIQ analogs to build a predictive framework for its potential therapeutic applications. We will explore its chemical synthesis, potential biological targets, and propose detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of novel THIQ derivatives.

Introduction: The Prominence of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a multitude of isoquinoline alkaloids found in nature.[1] This structural framework is associated with a broad spectrum of biological activities, including but not limited to antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[2] The versatility of the THIQ core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The benzyl group at the 2-position and a carboxylic acid at the 8-position of the THIQ ring in our target molecule, this compound, suggests the potential for unique pharmacological properties.

Synthetic Pathways to this compound

The synthesis of THIQ derivatives can be achieved through several established methods, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.[1][3] For the specific synthesis of this compound, a multi-step synthetic route would be necessary.

Proposed Synthetic Workflow

A plausible synthetic strategy would involve the initial construction of the tetrahydroisoquinoline-8-carboxylic acid core, followed by N-benzylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: N-Benzylation

-

Dissolution: Dissolve the tetrahydroisoquinoline-8-carboxylic acid precursor in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the secondary amine.

-

Alkylation: Add benzyl bromide or benzyl chloride dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude product using column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Predicted Biological Activities and Mechanisms of Action

Based on the known pharmacological profiles of analogous THIQ derivatives, we can hypothesize several potential biological activities for this compound.

Antibacterial Activity

Several 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated promising antibacterial activity, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4] The presence of the benzyl group is often crucial for this activity. The carboxylic acid at the 8-position may influence the compound's solubility and interaction with bacterial targets.

Potential Signaling Pathway Involvement in Antibacterial Action

Caption: Potential antibacterial mechanisms of action for 2-Benzyl-THIQ-8-COOH.

Neuropharmacological Effects

The THIQ scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors. Derivatives have been shown to act as dopamine receptor antagonists and beta-adrenoreceptor agents.[5][6][7] The specific substitution pattern of our target compound could modulate its affinity and selectivity for various neuronal receptors.

Anticancer Potential

Certain THIQ alkaloids have exhibited significant antitumor properties.[1] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.[8] The benzyl group could facilitate intercalation into DNA or interaction with hydrophobic pockets of key cancer-related proteins.

Proposed Experimental Evaluation

To validate the predicted biological activities, a systematic experimental approach is required.

In Vitro Assays

| Activity to be Tested | Proposed Assay | Key Parameters to be Measured |

| Antibacterial | Broth microdilution assay | Minimum Inhibitory Concentration (MIC) |

| Bacterial growth kinetics | Inhibition of bacterial proliferation over time | |

| Anticancer | MTT or CellTiter-Glo assay | IC50 values against various cancer cell lines |

| Flow cytometry (Annexin V/PI staining) | Induction of apoptosis | |

| Western blotting | Modulation of key signaling proteins (e.g., caspases, Bcl-2 family) | |

| Neuroreceptor Binding | Radioligand binding assays | Affinity (Ki) for dopamine and adrenergic receptors |

Detailed Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable for this compound, the extensive research on related THIQ derivatives provides a strong foundation for predicting its biological potential. The proposed synthetic route and experimental protocols outlined in this guide offer a clear path for its synthesis and evaluation. Future research should focus on the stereoselective synthesis of this compound, as the chirality of THIQ derivatives often plays a critical role in their biological activity. Further investigation into its mechanism of action through target identification and in vivo studies will be crucial to fully elucidate its therapeutic promise.

References

-

Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Synthesis of benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride. (n.d.). SureChEMBL. Retrieved from [Link]

-

(PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. (2008). ResearchGate. Retrieved from [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Royal Society of Chemistry. Retrieved from [Link]

-

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

Modified Benzyltetrahydroisoquinoline Alkaloids. (n.d.). Biocyclopedia.com. Retrieved from [Link]

-

(S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (C17H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline | C16H17N | CID 98468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] This guide focuses on a specific, promising subclass: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid derivatives. We will explore the synthetic strategies for accessing this core, delve into its pharmacological potential, and discuss the critical structure-activity relationships (SAR) that drive the design of novel therapeutic agents. This document is intended to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a recurring motif in a vast array of pharmacologically active compounds, including alkaloids and clinically used drugs.[3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. THIQ derivatives have demonstrated a wide spectrum of therapeutic activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3][5]

The incorporation of a carboxylic acid group at the 8-position and a benzyl group at the 2-position introduces key functionalities that can be exploited for modulating potency, selectivity, and pharmacokinetic properties. The carboxylic acid can participate in crucial hydrogen bonding or salt bridge interactions with protein targets, while the benzyl group offers a site for extensive synthetic modification to explore the chemical space around the core scaffold.[6]

Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the THIQ framework is a cornerstone of synthetic organic chemistry. Two classical and powerful methods, the Pictet-Spengler and Bischler-Napieralski reactions, are paramount for accessing this scaffold.[7]

The Pictet-Spengler Reaction

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8][9][10]

-

Mechanism: The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring.[11] A final deprotonation step restores aromaticity.[9]

-

Advantages: The Pictet-Spengler reaction is highly versatile and can be performed under a range of conditions, from mild to harsh, depending on the reactivity of the substrates.[7] It is a direct and efficient method for creating the core structure.[12]

-

Application to the Target Scaffold: To synthesize the this compound core, a suitably substituted β-phenylethylamine bearing a precursor to the 8-carboxylic acid would be reacted with benzaldehyde. Subsequent N-benzylation would yield the desired scaffold.

Caption: The Pictet-Spengler Reaction Workflow.

The Bischler-Napieralski Reaction

Discovered in 1893, this reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[13][14][15]

-

Mechanism: The reaction is believed to proceed through the formation of a nitrilium ion or a related intermediate, which is more electrophilic than the iminium ion in the Pictet-Spengler reaction.[7] This intermediate then undergoes electrophilic aromatic substitution.

-

Advantages & Disadvantages: While generally requiring harsher conditions than the Pictet-Spengler reaction, the Bischler-Napieralski route offers a complementary approach, particularly for substrates that may be incompatible with the former method.[7][13]

-

Application to the Target Scaffold: A β-phenylethylamine with a protected carboxylic acid at the appropriate position would first be acylated with a suitable reagent. The resulting amide would then be subjected to Bischler-Napieralski cyclization conditions, followed by reduction and N-benzylation.

Caption: The Bischler-Napieralski Reaction Pathway.

Comparative Analysis of Synthetic Routes

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine and an aldehyde or ketone[7] | β-arylethylamide[7] |

| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[7] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[7][13] |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[7] | 3,4-Dihydroisoquinoline[7] |

| Subsequent Steps | Often the final product | Requires a subsequent reduction step[7] |

| Reaction Conditions | Can range from mild to harsh[7] | Generally requires harsher, refluxing acidic conditions[7] |

Pharmacological Profiling and Biological Activities

Derivatives of the this compound core are being investigated for a multitude of therapeutic applications, leveraging the diverse biological activities of the broader THIQ class.

Anticancer and Anti-Angiogenesis Activity

Many THIQ derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action can vary, with some compounds acting as microtubule-destabilizing agents, while others inhibit key signaling pathways like NF-κB.[2] The substitution pattern on the benzyl ring and the THIQ nucleus plays a crucial role in determining the anticancer potency. For example, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance KRas inhibition in colon cancer cell lines.[2]

Neurological and CNS Applications

The THIQ scaffold is also prominent in compounds targeting the central nervous system. Certain derivatives have been explored as analgesics, antipsychotics, and for the treatment of Parkinson's disease.[16] For instance, specific THIQ analogues have been identified as potent and selective potentiators of NMDA receptors containing GluN2C or GluN2D subunits, which are implicated in various neurological functions and disorders.[17]

Antimicrobial and Antiviral Potential

The THIQ core is found in numerous alkaloids with known antimicrobial and antiviral properties.[18] Synthetic derivatives are being developed to combat a range of pathogens. The mechanism of antiviral action can involve interference with viral replication pathways, such as the NF-κB and MAPK/ERK signaling cascades.[18]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential for optimizing biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

The Role of the 8-Carboxylic Acid

The carboxylic acid group is a critical pharmacophore. Its ability to act as a hydrogen bond donor or engage in ionic interactions is often crucial for target binding.[6] Esterification or replacement of this group typically leads to a significant loss of activity, underscoring its importance.[6]

Modifications of the N-Benzyl Group

The benzyl group at the 2-position provides a versatile handle for SAR exploration.

-

Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can dramatically influence potency and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule and affect its interaction with the target protein.

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions with the target and improve properties such as solubility and metabolic stability.

Substitution on the Tetrahydroisoquinoline Core

Modifications at other positions of the THIQ nucleus can also fine-tune the pharmacological profile. For example, substitutions at the C-1 and C-4 positions have been shown to influence the anticonvulsant and contractile activities of THIQ derivatives.[19]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 7. benchchem.com [benchchem.com]

- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. organicreactions.org [organicreactions.org]

- 16. HU9401878D0 - Substituted tetrahydroisoquinolines and theyr use as - Google Patents [patents.google.com]

- 17. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. The specific analogue, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, presents a unique combination of a lipophilic N-benzyl group and a potentially crucial hydrogen-bonding carboxylic acid moiety at the 8-position. While direct biological data for this exact molecule is not yet publicly available, analysis of structurally related compounds allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these potential targets, focusing on oncology and neuropharmacology, and furnishes detailed, actionable protocols for their experimental validation.

Introduction: The Benzyl-Tetrahydroisoquinoline Scaffold – A Framework for Diverse Bioactivity

The benzyl-tetrahydroisoquinoline motif is a cornerstone of alkaloid chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][3] This structural class has yielded potent analgesics, antimicrobials, and anticancer agents.[1][4] The N-benzyl group often enhances affinity for various receptors and enzymes by providing additional hydrophobic and aromatic interactions. Concurrently, the THIQ core serves as a rigid scaffold, presenting substituents in a defined three-dimensional orientation.

A critical and underexplored feature of the titular compound is the carboxylic acid at the 8-position. Structure-activity relationship (SAR) studies on analogous heterocyclic compounds have demonstrated that a carboxylic acid group can be essential for biological activity, often participating in hydrogen bonding or salt bridge formation within a target's binding site. Its esterification has been shown to completely abrogate activity in some cases, highlighting its importance.[5] Therefore, the 8-carboxylic acid moiety is predicted to be a key determinant of the target profile for this compound.

Hypothesized Therapeutic Targets & Rationale

Based on the pharmacology of structurally related N-benzyl-THIQ and THIQ-carboxylic acid derivatives, we hypothesize three primary therapeutic target classes for this compound:

2.1. Oncology: Targeting Cell Surface Receptors and Kinases

-

Primary Target Hypothesis: CD44

Recent studies have identified N-benzyltetrahydroisoquinoline derivatives as potent inhibitors of the interaction between the cell surface glycoprotein CD44 and its ligand, hyaluronic acid (HA).[6][7] CD44 is a key player in cancer progression, promoting cell proliferation, adhesion, migration, and resistance to apoptosis.[6][7] The N-benzyl group of the known inhibitors likely occupies a hydrophobic pocket in the HA-binding domain of CD44. The 8-carboxylic acid of our lead compound could potentially form a critical hydrogen bond with residues in this domain, enhancing affinity and selectivity.

-

Secondary Target Hypothesis: Src Kinase

Kinase profiling of anticancer N-benzyl-THIQ derivatives has revealed inhibitory activity against CD44-associated kinases, particularly Src.[6][7] Src is a non-receptor tyrosine kinase that is frequently overactive in various cancers and plays a central role in signaling pathways that control cell growth, survival, and metastasis. Inhibition of Src kinase activity represents a validated therapeutic strategy in oncology.

2.2. Neuropharmacology: Modulating Key Enzymes in Neurotransmitter Metabolism

-

Primary Target Hypothesis: Monoamine Oxidase A (MAO-A)

The THIQ scaffold is structurally similar to endogenous monoamines, and derivatives have been shown to inhibit monoamine oxidases. Specifically, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives have been identified as inhibitors of both MAO-A and MAO-B.[8] MAO-A is a primary enzyme responsible for the degradation of serotonin and norepinephrine, and its inhibition is a clinically validated approach for the treatment of depression and anxiety disorders.[2]

-

Secondary Target Hypothesis: Butyrylcholinesterase (BChE)

The same class of N-benzyl-THIQ carboxamide derivatives also demonstrated inhibitory activity against BChE.[8] While acetylcholinesterase (AChE) is the primary target for Alzheimer's disease therapy, BChE also plays a role in acetylcholine hydrolysis, and its levels increase in the brains of Alzheimer's patients. Selective BChE inhibition is considered a viable therapeutic strategy for this neurodegenerative disease.[9]

Experimental Validation: Protocols and Workflows

This section provides detailed, step-by-step protocols for the initial in vitro validation of the hypothesized targets.

3.1. Oncology Target Validation

3.1.1. Primary Target: CD44-Hyaluronic Acid Interaction Assay

This assay quantifies the ability of the test compound to disrupt the binding of hyaluronic acid to the CD44 receptor.

-

Protocol:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with 5 µg/mL hyaluronic acid in carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C.[10]

-

Washing and Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block with 1% BSA in PBS for 3 hours at room temperature.[10]

-

Compound Incubation: Prepare serial dilutions of this compound in PBS.

-

Binding Reaction: Add 5 µg/mL of recombinant human CD44-Fc fusion protein to the wells along with the test compound dilutions. Incubate for 2 hours at room temperature.[10]

-

Detection: Wash the plate with PBST. Add a horseradish peroxidase (HRP)-conjugated anti-Fc antibody and incubate for 1 hour.

-

Signal Generation: Wash the plate and add a TMB substrate solution. Stop the reaction with 2N H₂SO₄ and read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percent inhibition of CD44-HA binding for each compound concentration and determine the IC₅₀ value using non-linear regression.

3.1.2. Secondary Target: In Vitro Src Kinase Activity Assay

This protocol measures the direct inhibitory effect of the test compound on Src kinase activity.

-

Protocol (Non-Radiometric ADP-Glo™ Assay): [7]

-

Reaction Setup: In a 384-well plate, add Src Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human Src kinase, and the Src peptide substrate (e.g., KVEKIGEGTYGVVYK).[7]

-

Inhibitor Addition: Add serial dilutions of this compound or a known inhibitor (e.g., Staurosporine).

-

Reaction Initiation: Add ATP to a final concentration of 50-100 µM to start the kinase reaction. Incubate for 60 minutes at room temperature.[11]

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[7]

-

Measurement: Read the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to Src kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

3.2. Neuropharmacology Target Validation

3.2.1. Primary Target: Monoamine Oxidase A (MAO-A) Inhibition Assay

This fluorometric assay determines the inhibitory activity of the test compound against MAO-A.

-

-

Reagent Preparation: Prepare solutions of human recombinant MAO-A, p-Tyramine (substrate), and a detection mix containing Amplex Red and horseradish peroxidase in assay buffer (e.g., potassium phosphate buffer, pH 7.4).[8]

-

Inhibitor Pre-incubation: In a 96-well black plate, add MAO-A enzyme solution. Add serial dilutions of this compound or a known inhibitor (e.g., Clorgyline). Incubate for 15 minutes at 25°C.[8][12]

-

Reaction Initiation: Add the substrate and detection mix to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence in a kinetic mode (Ex/Em = 535/587 nm) for 20-30 minutes at 25°C.[3]

-

-

Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Normalize the rates to the uninhibited control and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[8]

3.2.2. Secondary Target: Butyrylcholinesterase (BChE) Inhibition Assay

This colorimetric assay is based on the Ellman method to screen for BChE inhibitors.[13]

-

-

Reaction Setup: In a 96-well plate, add Tris buffer (pH 8.0), BChE enzyme from equine serum, and serial dilutions of the test compound. A known inhibitor like Rivastigmine can be used as a positive control.[5][13]

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for 20-30 minutes at 37°C.[13]

-

Reaction Initiation: Add the substrate, butyrylthiocholine iodide, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]

-

Measurement: Measure the absorbance at 412 nm in a kinetic mode for 15-60 minutes.[5][13]

-

-

Data Analysis: The rate of color development is proportional to BChE activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the validation assays should be compiled for clear comparison.

| Hypothesized Target | Assay Type | Analog Compound | Reported IC₅₀ (µM) | Reference |

| CD44 | Cell Viability (NCI-H23) | SRT1 (N-benzyl-THIQ) | 0.42 | [6][7] |

| Src Kinase | Kinase Activity | Staurosporine | ~0.007 | [7] |

| MAO-A | Enzyme Inhibition | Compound 2d ((S)-N-(4-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | 1.38 | [8] |

| BChE | Enzyme Inhibition | Compound 2t ((S)-N-(3-methoxybenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide) | >100 (55% inhibition at 100 µM) | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the relevant signaling pathways and experimental workflows is crucial for understanding the therapeutic rationale and the experimental design.

5.1. CD44 and Src Signaling in Cancer

Caption: Hypothesized inhibition of CD44 and Src signaling by the test compound.

5.2. Neurotransmitter Metabolism by MAO-A and BChE

Caption: Hypothesized inhibition of MAO-A and BChE by the test compound.

5.3. General Experimental Workflow for Target Validation

Caption: A generalized workflow for the validation and development of the lead compound.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a starting point for the development of novel therapeutics in oncology and neurology. The outlined hypotheses are grounded in the established pharmacology of structurally related molecules, and the provided experimental protocols offer a clear and actionable path for initial target validation. Successful identification of potent and selective activity against any of the hypothesized targets will warrant further investigation, including comprehensive selectivity profiling, cell-based functional assays, and eventual progression to in vivo efficacy models. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.

References

- Romero-Tamudo, S., Carrión, M. D., Chayah, M., et al. (2025). CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity. European Journal of Medicinal Chemistry.

- Romero-Tamudo, S., Carrión, M. D., Chayah, M., et al. (2025). CD44-targeted N-benzyltetrahydroisoquinoline derivatives as anticancer agents with high tumor-to-normal cell selectivity.

- Kamal, M. A., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. PMC - NIH.

- Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. NIH.

- Lesley, J., Hyman, R., & Kincade, P. W. (2000). Hyaluronan binding by cell surface CD44. Journal of Experimental Medicine.

- Drug Design Org. (n.d.).

- BenchChem. (2025).

- Promega Corpor

- Abcam. (n.d.). Butyrylcholinesterase Inhibitor Screening Kit (Colorimetric) (ab289837).

- Slomiany, M. G., & Grass, G. D. (2015). CD44 Binding to Hyaluronic Acid Is Redox Regulated by a Labile Disulfide Bond in the Hyaluronic Acid Binding Site. PubMed Central.

- BellBrook Labs. (n.d.).

- De la Torre, P., et al. (2019). Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening.

- Wikipedia. (n.d.). Benzylisoquinoline.

- Skandalis, S. S., et al. (2023). In Vitro Investigation of Hyaluronan/CD44 Network. PubMed.

- Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520).

- Brzezinska, E., Venter, D., & Glinka, R. (1996).

- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.

- Järvinen, P. P., et al. (2010). Miniaturization and validation of the Ellman's reaction based acetylcholinesterase inhibitory assay into 384-well plate format and screening of a chemical library. Combinatorial Chemistry & High Throughput Screening.

- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world. PubMed.

- Tian, L., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Alaniz, L., et al. (2007). Interaction of CD44 with Different Forms of Hyaluronic Acid. Its Role in Adhesion and Migration of Tumor Cells.

- Gangapuram, M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH.

- Gangapuram, M., Eyunni, S., & Redda, K. K. (2014). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. PMC - NIH.

- Bio-protocol. (n.d.). Assay of Hyaluronan Binding to CD44 Protein and Macrophage Cells.

Sources

- 1. resources.bio-techne.com [resources.bio-techne.com]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. content.abcam.com [content.abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CD44 Binding to Hyaluronic Acid Is Redox Regulated by a Labile Disulfide Bond in the Hyaluronic Acid Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

Analysis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: A Scarcity of Direct Mechanistic Data

Initial Findings and a Necessary Pivot in Research Focus

An extensive search for the mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has revealed a significant gap in the currently available scientific literature. While the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) is well-documented for its diverse pharmacological activities, specific data on the 8-carboxylic acid derivative remains elusive. The existing body of research on THIQs highlights their potential as antitumor, anti-inflammatory, and antibacterial agents, with some derivatives showing activity as aminopeptidase N/CD13 inhibitors or monoamine oxidase (MAO) and cholinesterase inhibitors.[1][2][3]

Given the absence of specific information required to construct an in-depth technical guide on this compound, a strategic pivot is necessary to fulfill the core requirements of this request. Therefore, this guide will instead focus on a closely related and well-characterized subgroup: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as inhibitors of Aminopeptidase N/CD13 . This allows for a comprehensive and scientifically rigorous exploration of a relevant mechanism of action within the THIQ family, providing valuable insights for researchers and drug development professionals.

An In-Depth Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives as Aminopeptidase N/CD13 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction to Aminopeptidase N (APN/CD13) and Its Role in Disease

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes. It is a transmembrane enzyme that cleaves neutral amino acids from the N-terminus of peptides. APN/CD13 is overexpressed in various cancer types, where it is implicated in tumor growth, invasion, and angiogenesis. Its involvement in these key oncogenic processes has made it an attractive target for the development of novel anticancer therapies.

Section 2: The 1,2,3,4-Tetrahydroisoquinoline Scaffold as a Privileged Structure in APN/CD13 Inhibition

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. The rigid, three-dimensional structure of the THIQ core allows for the precise spatial orientation of functional groups, facilitating specific interactions with the active site of enzymes like APN/CD13. The carboxylic acid moiety at the 3-position of the THIQ ring is a key feature for potent inhibition, as it can chelate the essential zinc ion in the active site of the enzyme.

Section 3: Proposed Mechanism of Action of THIQ-3-Carboxylic Acid Derivatives as APN/CD13 Inhibitors

The primary mechanism by which 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives inhibit APN/CD13 is through competitive binding to the enzyme's active site. This interaction is multifaceted and involves several key molecular interactions:

-

Zinc Chelation: The carboxylic acid group at the C3 position of the THIQ ring is believed to act as a potent zinc-binding group, coordinating with the Zn²⁺ ion in the catalytic site of APN/CD13. This interaction is critical for high-affinity binding and potent inhibition.

-

Hydrophobic Interactions: Substituents on the THIQ scaffold, such as benzyl groups, can engage in hydrophobic interactions with specific pockets within the active site of APN/CD13, further enhancing binding affinity and selectivity.

-

Hydrogen Bonding: The nitrogen atom and other functional groups on the THIQ ring system can form hydrogen bonds with amino acid residues in the active site, contributing to the overall stability of the enzyme-inhibitor complex.

A series of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activity against APN/CD13.[2] The results from these studies have shown that many of these compounds exhibit significant inhibitory activity, with some demonstrating potency comparable to the well-known APN inhibitor, Bestatin.[2]

Caption: Proposed binding mode of THIQ-3-carboxylic acid derivatives in the APN/CD13 active site.

Section 4: Experimental Protocols for Evaluating APN/CD13 Inhibition

The following protocols outline key experiments for characterizing the inhibitory activity of novel THIQ-3-carboxylic acid derivatives against APN/CD13.

In Vitro APN/CD13 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against purified APN/CD13.

Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified human APN/CD13 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of the fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), in DMSO.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of the test compound (THIQ derivative) in DMSO.

-

Perform serial dilutions of the test compound to generate a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, followed by the test compound at various concentrations.

-

Add the APN/CD13 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.

-

Monitor the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Enzyme Kinetics and Determination of Inhibition Type

This experiment elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Methodology:

-

Assay Setup:

-

Perform the APN/CD13 inhibition assay as described in section 4.1.

-

Use a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2x IC₅₀).

-

Vary the concentration of the substrate (Leu-AMC) over a wide range.

-

-

Data Analysis:

-

Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).

-

Analyze the changes in Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) in the presence of the inhibitor to determine the type of inhibition.

-

Caption: Workflow for the evaluation of THIQ derivatives as APN/CD13 inhibitors.

Section 5: Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold has provided valuable insights into the structure-activity relationship for APN/CD13 inhibition. Key findings often indicate that the nature and position of substituents on the aromatic rings and the stereochemistry of the chiral centers significantly influence inhibitory potency and selectivity.

Future research in this area should focus on:

-

Rational Design: Utilizing computational modeling and docking studies to design novel THIQ derivatives with enhanced binding affinity and selectivity for APN/CD13.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy: Testing the most promising inhibitors in preclinical animal models of cancer to validate their therapeutic potential.

References

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org. Available from: [Link]

-

Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. PubMed. Available from: [Link]

-

(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. Available from: [Link]

-

Modified Benzyltetrahydroisoquinoline Alkaloids. Biocyclopedia.com. Available from: [Link]

-

Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. National Institutes of Health. Available from: [Link]

-

(S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. National Institutes of Health. Available from: [Link]

-

2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules. The constrained nature of the THIQ ring system makes it an attractive framework in medicinal chemistry for the design of ligands for various biological targets. Specifically, derivatives of THIQ-3-carboxylic acid have been explored as potent inhibitors of Bcl-2/Mcl-1 proteins, demonstrating their potential in anticancer therapies[1]. The introduction of a benzyl group at the 2-position and a carboxylic acid at the 8-position of the THIQ core can significantly influence the molecule's pharmacological profile, making the development of a robust synthetic protocol for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid a topic of considerable interest for researchers in drug discovery and development.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is designed to be logical and efficient, based on well-established chemical transformations.

Overall Synthetic Scheme

The synthesis of the target compound is proposed to proceed in three main stages:

-

Synthesis of the key precursor, 3-amino-2-methylbenzoic acid.

-

Construction of the 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid core via a Pictet-Spengler reaction.

-

N-benzylation of the THIQ-8-carboxylic acid to yield the final product.

Caption: Proposed synthetic route for this compound.

Part 1: Synthesis of 3-Amino-2-methylbenzoic acid

The synthesis commences with the reduction of commercially available 2-methyl-3-nitrobenzoic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol 1: Reduction of 2-Methyl-3-nitrobenzoic acid

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Methyl-3-nitrobenzoic acid | 1.0 | 181.15 | 10.0 g |

| 5% Palladium on Carbon (Pd/C) | - | - | 0.5 g |

| Ethyl Acetate | - | - | 200 mL |

| Hydrogen (H₂) | excess | 2.02 | 1 atm (balloon) |

Step-by-step Procedure:

-

To a 500 mL two-necked round-bottom flask, add 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and ethyl acetate (200 mL).

-

Stir the mixture until the starting material is fully dissolved.

-

Carefully add 5% Pd/C (0.5 g) to the solution.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 3-amino-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford a white solid.[2][3]

Expected Yield: 85-95%

Part 2: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

This part of the synthesis involves the elaboration of the methyl group of 3-amino-2-methylbenzoic acid into a phenethylamine side chain, followed by a Pictet-Spengler cyclization.

Protocol 2: Elaboration and Pictet-Spengler Cyclization

-

Conversion of the carboxylic acid to an alcohol: The carboxylic acid of 3-amino-2-methylbenzoic acid is first protected as a methyl ester, then reduced to the corresponding alcohol.

-

Conversion of the alcohol to a halide: The alcohol is then converted to a more reactive leaving group, such as a bromide.

-

Introduction of the two-carbon unit: The bromide can then undergo a reaction sequence to introduce the two-carbon aminoethyl side chain.

-

Pictet-Spengler Cyclization: The resulting phenethylamine derivative is then cyclized in the presence of formaldehyde and an acid catalyst to form the THIQ ring system.[4][5][6]

Due to the complexity and number of steps in this sequence, an alternative, more convergent approach is often sought in practice. For the purpose of this guide, we will assume the availability of the key intermediate, 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid, and proceed to the final step. The synthesis of this intermediate is a significant undertaking in itself and would warrant a separate, detailed investigation.

Part 3: N-Benzylation of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid

The final step is the N-benzylation of the THIQ-8-carboxylic acid. It is crucial to consider that the carboxylic acid group may also be reactive towards the alkylating agent. Therefore, a base is used to deprotonate the secondary amine, making it a more potent nucleophile than the carboxylate.

Protocol 3: N-Benzylation

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid | 1.0 | 177.19 | 5.0 g |

| Benzyl bromide | 1.2 | 171.04 | 4.8 g (3.4 mL) |

| Potassium Carbonate (K₂CO₃) | 2.5 | 138.21 | 9.7 g |

| Dimethylformamide (DMF) | - | - | 100 mL |

Step-by-step Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (5.0 g, 28.2 mmol) in anhydrous DMF (100 mL).

-

Add potassium carbonate (9.7 g, 70.5 mmol) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (4.8 g, 3.4 mL, 33.8 mmol) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

-

Acidify the aqueous solution with 1M HCl to a pH of ~6.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Expected Yield: 60-75%

Discussion of Key Experimental Choices

-

Choice of Reducing Agent: Palladium on carbon is a highly effective and selective catalyst for the reduction of aromatic nitro groups in the presence of other functional groups like carboxylic acids.

-

Pictet-Spengler Reaction Conditions: This reaction is typically acid-catalyzed. The choice of acid and solvent can significantly impact the reaction yield and selectivity.[4][7] For substrates that are less activated, stronger acids or higher temperatures may be required.[4]

-

N-Benzylation Base and Solvent: Potassium carbonate is a suitable base for the N-alkylation as it is strong enough to deprotonate the secondary amine but generally not the carboxylic acid, thus favoring N-alkylation. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Visualization of the N-Benzylation Step

Caption: Key transformation in the final N-benzylation step.

Conclusion

This application note outlines a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers in the fields of organic synthesis and drug discovery can reliably produce this valuable compound for further investigation. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize these methods for their specific research needs.

References

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

-

Wikipedia. Pictet–Spengler reaction. [Link]

- Google Patents. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.

- Lask-Spinac, B., et al. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Peptidomimetics in Organic and Medicinal Chemistry. Wiley-VCH, 2014.

- Napolitano, C., et al. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development, 2010.

- D'hooghe, M., & De Kimpe, N.

- Szymański, P., et al.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- Google Patents. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

-

PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

-

ResearchGate. Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. [Link]

-

MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

Beilstein Journals. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]

-

PubChem. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. [Link]

-

PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]

-

KOPS. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. [Link]

-

PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

-

ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]

Sources

- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 6. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid as a molecular probe

Application Notes & Protocols

Topic: Tetrahydroisoquinoline Carboxylic Acids as Privileged Scaffolds for Molecular Probe and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on is limited in current scientific literature. This document, therefore, focuses on the broader, well-established utility of the tetrahydroisoquinoline (THIQ) carboxylic acid scaffold, using derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a primary case study to illustrate the principles of developing molecular probes and therapeutic agents from this versatile chemical framework.

Introduction: The Tetrahydroisoquinoline Nucleus - A Privileged Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural alkaloids and synthetic compounds that exhibit significant biological activities.[1][2] Its rigid, bicyclic structure makes it an excellent scaffold for the spatial presentation of functional groups, allowing for precise interactions with biological targets.[3] This inherent bioactivity has led to the classification of the THIQ framework as a "privileged scaffold" in drug discovery, with derivatives being developed as anticancer, anti-HIV, antibacterial, and neuroprotective agents.[2][4]

The incorporation of a carboxylic acid moiety onto the THIQ skeleton, as seen in tetrahydroisoquinoline carboxylic acids, provides a crucial handle for chemical modification and derivatization.[3][5] This functional group can act as a key pharmacophore for target binding or serve as a synthetic anchor for creating libraries of compounds for screening. This guide will explore the application of this scaffold in the development of molecular probes, with a specific focus on inhibitors of protein-protein interactions in cancer pathways.

Case Study: 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid Derivatives as Probes for Bcl-2 Family Proteins

A compelling example of the THIQ scaffold's utility is the development of derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] These proteins are central regulators of apoptosis (programmed cell death), and their overexpression is a hallmark of many cancers, allowing malignant cells to evade apoptosis.[6] Small molecules that can inhibit the anti-apoptotic Bcl-2 proteins (like Bcl-2 and Mcl-1) can restore the natural cell death pathway and are a major focus of anticancer drug development.[4][7]

Researchers have successfully synthesized and evaluated a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as dual inhibitors of Bcl-2 and Mcl-1.[6] These compounds serve as excellent molecular probes to study the function of these anti-apoptotic proteins and as starting points for therapeutic development.

Mechanism of Action

The developed THIQ derivatives act as BH3 mimetics. They are designed to mimic the binding of pro-apoptotic BH3-only proteins to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members. By occupying this groove, the THIQ-based inhibitors prevent the sequestration of pro-apoptotic proteins, thereby freeing them to trigger the apoptotic cascade, leading to cancer cell death.[6]

Caption: General synthetic workflow for creating a library of THIQ-based molecular probes.

Studies have shown that specific substitutions on the THIQ scaffold are critical for binding affinity. For example, in the study by Fang et al. (2019), compound 11t emerged as a potent derivative. [6] Table 1: Binding Affinities of Key THIQ Derivatives against Bcl-2 Family Proteins

| Compound | R1 Group | R2 Group | Bcl-2 Kᵢ (µM) | Mcl-1 Kᵢ (µM) | Bcl-XL Kᵢ (µM) |

|---|---|---|---|---|---|

| Lead (1) | H | 4-chlorophenyl | 5.2 | > 20 | > 20 |

| 11t | 4-(trifluoromethyl)benzoyl | 4-chlorophenyl | 0.89 | 1.3 | > 20 |

| 11r | 4-methoxybenzoyl | 4-chlorophenyl | 2.1 | 2.5 | > 20 |

Data sourced from Fang et al. (2019).[6]

The data indicates that the addition of a 4-(trifluoromethyl)benzoyl group at the R1 position significantly enhances the binding affinity for both Bcl-2 and Mcl-1, while maintaining selectivity over Bcl-XL. [6]

Experimental Protocols

The following protocols are foundational for characterizing molecular probes targeting the Bcl-2 protein family, based on established methodologies. [6][8][9]

Protocol 1: Fluorescence Polarization (FP) Binding Assay